molecular formula C12H12F2N4S B10919500 3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10919500
M. Wt: 282.31 g/mol
InChI Key: YMFOCIPIXIKOOH-VIZOYTHASA-N
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Description

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a triazole ring substituted with difluoromethyl and methylsulfanyl groups, along with a methylene-linked 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Strong nucleophiles such as alkoxides or thiolates

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Substituted triazole derivatives

Mechanism of Action

The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The difluoromethyl and methylsulfanyl groups can enhance binding affinity and selectivity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE is unique due to its combination of a triazole ring with difluoromethyl and methylsulfanyl substituents, along with a methylene-linked 3-methylphenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12F2N4S

Molecular Weight

282.31 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C12H12F2N4S/c1-8-4-3-5-9(6-8)7-15-18-11(10(13)14)16-17-12(18)19-2/h3-7,10H,1-2H3/b15-7+

InChI Key

YMFOCIPIXIKOOH-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NN=C2SC)C(F)F

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NN=C2SC)C(F)F

Origin of Product

United States

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